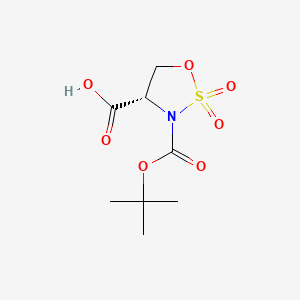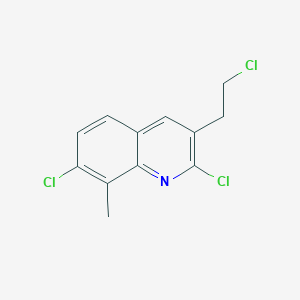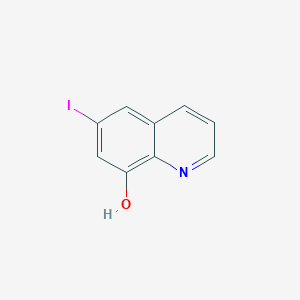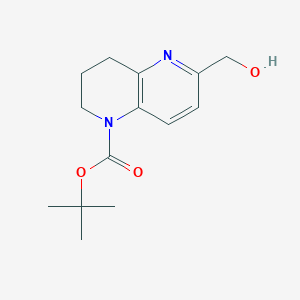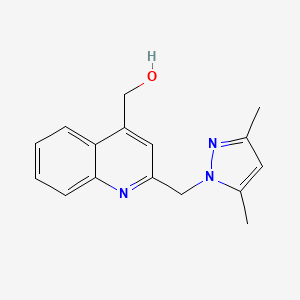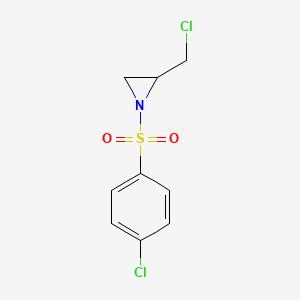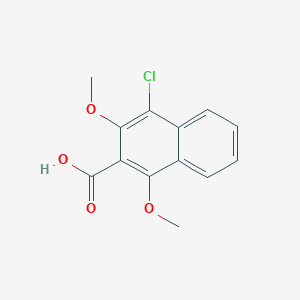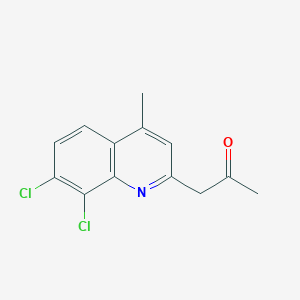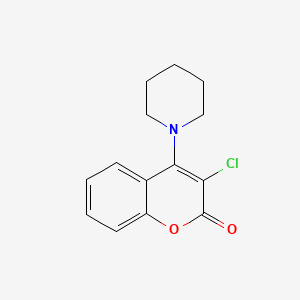
3-Chloro-4-piperidinocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-piperidinocoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzopyranone core with a chlorine atom at the 3-position and a piperidine ring at the 4-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-piperidinocoumarin typically involves the reaction of 3-chlorocoumarin with piperidine under specific conditions. One common method is the Claisen rearrangement, where 3-chlorocoumarin reacts with an allyl alcohol in the presence of a base to form the desired product . Another method involves the Knoevenagel condensation, where 3-chlorocoumarin is reacted with piperidine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-piperidinocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-4-piperidinocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-piperidinocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorocoumarin: Lacks the piperidine ring and has different biological activities.
4-Piperidinocoumarin: Lacks the chlorine atom and exhibits distinct chemical properties.
3-Chloro-4-methylcoumarin: Contains a methyl group instead of a piperidine ring.
Uniqueness
3-Chloro-4-piperidinocoumarin is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets and potential therapeutic applications .
Propriétés
Numéro CAS |
36048-07-4 |
|---|---|
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
3-chloro-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H14ClNO2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
XGSYNSVLEUYTKS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


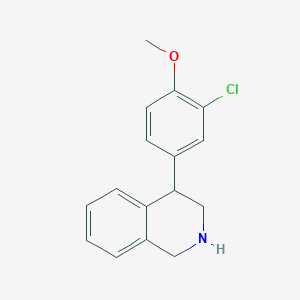
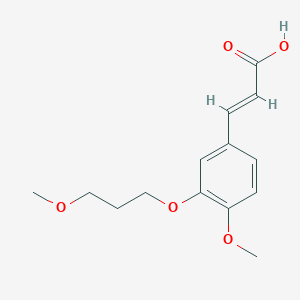
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
